molecular formula C14H10F3NO3 B6392186 MFCD18318047 CAS No. 1261632-75-0

MFCD18318047

Cat. No.: B6392186
CAS No.: 1261632-75-0
M. Wt: 297.23 g/mol
InChI Key: JCZZRNMSPWTXTL-UHFFFAOYSA-N
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Description

The compound with the identifier “MFCD18318047” is known as 2-Methoxy-5-(4-(trifluoromethyl)phenyl)nicotinic acid. This compound is a derivative of nicotinic acid, which is a form of vitamin B3. The presence of a trifluoromethyl group and a methoxy group on the aromatic ring makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(4-(trifluoromethyl)phenyl)nicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzoic acid and 4-(trifluoromethyl)benzaldehyde.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as piperidine, to form an intermediate compound.

    Oxidation: The intermediate compound is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form the final product, 2-Methoxy-5-(4-(trifluoromethyl)phenyl)nicotinic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(4-(trifluoromethyl)phenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

2-Methoxy-5-(4-(trifluoromethyl)phenyl)nicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding. It may serve as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where nicotinic acid derivatives are known to be effective.

    Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(4-(trifluoromethyl)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzoic acid: A precursor in the synthesis of 2-Methoxy-5-(4-(trifluoromethyl)phenyl)nicotinic acid.

    4-(Trifluoromethyl)benzaldehyde: Another precursor used in the synthesis.

    Nicotinic acid: The parent compound from which 2-Methoxy-5-(4-(trifluoromethyl)phenyl)nicotinic acid is derived.

Uniqueness

The uniqueness of 2-Methoxy-5-(4-(trifluoromethyl)phenyl)nicotinic acid lies in its combined structural features of the methoxy and trifluoromethyl groups. These groups impart distinct chemical and biological properties, making the compound valuable in various research and industrial applications.

Properties

IUPAC Name

2-methoxy-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c1-21-12-11(13(19)20)6-9(7-18-12)8-2-4-10(5-3-8)14(15,16)17/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZZRNMSPWTXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687984
Record name 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261632-75-0
Record name 2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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